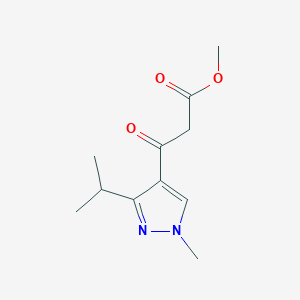
6-Methylpyridine-3-carbothialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthiopyridine-5-carboxaldehyde: is an organic compound with the molecular formula C7H7NOS. It is a derivative of pyridine, featuring a methylthio group at the 2-position and a formyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methylthiopyridine with a formylating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for 2-Methylthiopyridine-5-carboxaldehyde are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylthiopyridine-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methylthio group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 2-Methylthiopyridine-5-carboxylic acid.
Reduction: 2-Methylthiopyridine-5-methanol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Methylthiopyridine-5-carboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a precursor for potential pharmaceutical agents .
Industry: In the industrial sector, it may be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 2-Methylthiopyridine-5-carboxaldehyde is not well-documented. its reactivity is primarily due to the presence of the formyl and methylthio groups, which can participate in various chemical reactions. The formyl group is particularly reactive in nucleophilic addition reactions, while the methylthio group can undergo substitution reactions .
Comparaison Avec Des Composés Similaires
2-Methylthiopyridine: Lacks the formyl group, making it less reactive in certain types of reactions.
5-Formylpyridine:
2-Methylpyridine-5-carboxylic acid: An oxidized form of 2-Methylthiopyridine-5-carboxaldehyde.
Uniqueness: 2-Methylthiopyridine-5-carboxaldehyde is unique due to the presence of both the methylthio and formyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H7NS |
|---|---|
Poids moléculaire |
137.20 g/mol |
Nom IUPAC |
6-methylpyridine-3-carbothialdehyde |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-7(5-9)4-8-6/h2-5H,1H3 |
Clé InChI |
YMLMXEJAKFKCRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14793239.png)




![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)

![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)




